molecular formula C8H16N2O2S B13182887 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane

Cat. No.: B13182887
M. Wt: 204.29 g/mol
InChI Key: KDAZCEADAQUZRA-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane is a spirocyclic compound featuring a diazaspiro[3.5]nonane core with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. Spirocyclic compounds, such as diazaspiro derivatives, are of significant interest in medicinal chemistry due to their structural rigidity, which enhances target selectivity and metabolic stability . For example, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (a Boc-protected analog) is used in synthesizing sigma receptor (SR) ligands , and methyl-substituted derivatives demonstrate antimicrobial and neuroprotective activities . The methanesulfonyl group, a strong electron-withdrawing substituent, may influence binding affinity and pharmacokinetic properties compared to other substituents.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-methylsulfonyl-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-8(7-10)3-2-4-9-5-8/h9H,2-7H2,1H3

InChI Key

KDAZCEADAQUZRA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate diazaspiro compounds with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, their substituents, biological activities, and applications:

Compound Name Substituent(s) Biological Activity/Application Key Findings & References
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane Methanesulfonyl (-SO₂CH₃) Not explicitly reported (inferred from analogs) Likely impacts binding via steric/electronic effects; potential use in SR modulation.
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl Methyl (-CH₃) Sigma receptor (S1R) ligand Exhibits S1R agonism in vivo; reverses mechanical hypersensitivity .
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane Boc (-OC(O)C(CH₃)₃) Synthetic intermediate Used in SR ligand synthesis; Boc group facilitates selective functionalization .
2-Benzyl-2,6-diazaspiro[3.5]nonane diHCl Benzyl (-CH₂C₆H₅) Antimicrobial activity Active against Gram-positive/negative bacteria .
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl Methyl (-CH₃) Neuroprotective agent Modulates sigma receptors; potential for treating cognitive deficits .
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate Boc (-OC(O)C(CH₃)₃) Sigma receptor ligand precursor Key intermediate in SR ligand synthesis; deprotection yields active amines .

Structural and Functional Insights:

This is critical in sigma receptor (S1R/S2R) ligands, where electronic interactions dictate agonist/antagonist profiles . Methyl/Benzyl: Hydrophobic substituents like -CH₃ or -CH₂C₆H₅ improve membrane permeability and are common in antimicrobial agents (e.g., 2-Benzyl-2,6-diazaspiro[3.5]nonane diHCl) . Boc: Tert-butoxycarbonyl (Boc) is a protective group enabling controlled synthesis of spirocyclic amines for drug candidates .

Biological Activity: Sigma Receptor Modulation: Compounds like 2-Methyl-2,7-diazaspiro[3.5]nonane diHCl show high S1R affinity (Ki < 50 nM) and reverse neuropathic pain in vivo . The methanesulfonyl analog may exhibit similar or enhanced activity due to stronger electron-withdrawing effects. Antimicrobial Action: Spirocyclic compounds with benzyl or isobutyl groups demonstrate broad-spectrum activity against S. aureus and E. coli (MIC: 8–32 µg/mL) .

Synthetic Accessibility :

  • Methanesulfonyl derivatives are likely synthesized via alkylation or sulfonylation of the diazaspiro core, analogous to Buchwald-Hartwig amination or nucleophilic substitution methods used for Boc- and benzyl-substituted analogs .

Biological Activity

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane is C8H16N2O2SC_8H_{16}N_2O_2S. Its structure features a diazaspiro framework that contributes to its unique reactivity and biological interactions. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.

Research indicates that 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane interacts with various biological targets, primarily through:

  • Binding to Sigma Receptors : The compound has been identified as a ligand for sigma receptors (SRs), which are involved in numerous physiological processes and pathological conditions. This interaction may influence cellular signaling pathways and gene expression.
  • Targeting the VHL Protein : It acts as a ligand for the von Hippel-Lindau (VHL) protein, impacting the ubiquitin-proteasome system (UPS) that regulates protein degradation within cells.

Biological Activities

The biological activities associated with 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane include:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties, potentially making them candidates for cancer therapy.
  • Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial effects, suggesting potential applications in treating bacterial infections.
  • Neuroprotective Effects : Given its interaction with sigma receptors, there is potential for neuroprotective applications in conditions like neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study explored the antitumor efficacy of derivatives of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane in vitro against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the compound's cytotoxicity and selectivity towards cancer cells.

CompoundCell Line TestedIC50 (µM)
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonaneHeLa12.5
Derivative AMCF-78.0
Derivative BA54915.0

Case Study 2: Sigma Receptor Interaction

Another study focused on the binding affinity of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane to sigma receptors. Using radiolabeled ligands, researchers demonstrated that the compound binds effectively to both sigma-1 and sigma-2 receptors, influencing downstream signaling pathways.

Receptor TypeBinding Affinity (nM)
Sigma-150
Sigma-275

Pharmacokinetics

The pharmacokinetic profile of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane is critical for understanding its therapeutic potential:

  • Absorption : Its solubility profile suggests good absorption characteristics.
  • Distribution : The spirocyclic structure may enhance tissue penetration.
  • Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion rates of this compound.

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